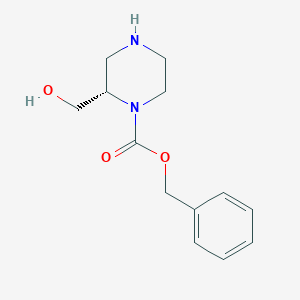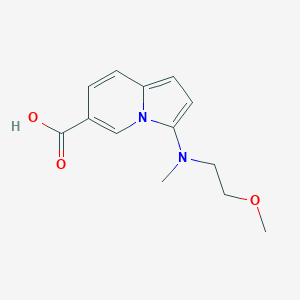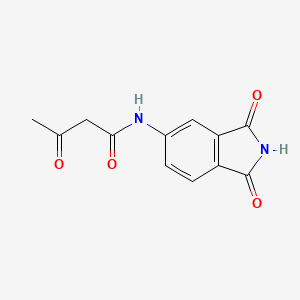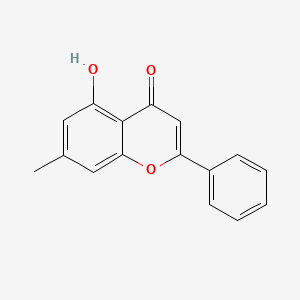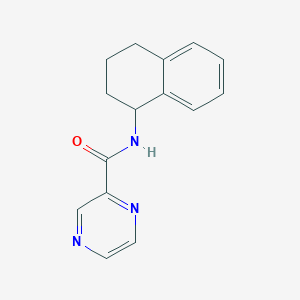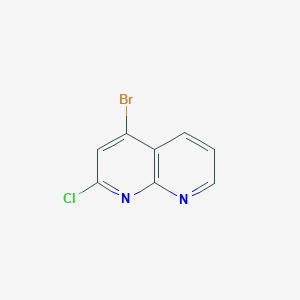![molecular formula C13H12N2O3 B11866598 Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- CAS No. 1676-56-8](/img/structure/B11866598.png)
Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide is an organic compound with a complex structure that includes a naphthalene ring system substituted with a methylamino group and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-amino-1,4-dioxo-1,4-dihydronaphthalene with methylamine and acetic anhydride. The reaction typically proceeds under mild conditions, with the use of a solvent such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted naphthalene derivatives.
Applications De Recherche Scientifique
N-(3-(Methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism by which N-(3-(Methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Aminophenyl)acetamide: Similar in structure but lacks the naphthalene ring system.
N-Methylacetamide: A simpler compound with a similar acetamide group but without the complex ring structure.
Uniqueness
N-(3-(Methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide is unique due to its combination of functional groups and the presence of the naphthalene ring system. This structure imparts specific chemical and biological properties that are not found in simpler compounds.
Propriétés
Numéro CAS |
1676-56-8 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]acetamide |
InChI |
InChI=1S/C13H12N2O3/c1-7(16)15-11-10(14-2)12(17)8-5-3-4-6-9(8)13(11)18/h3-6,14H,1-2H3,(H,15,16) |
Clé InChI |
OZVASPQGZNZCIB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


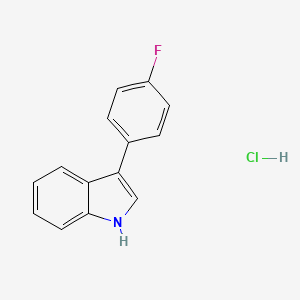

![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)

![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
